Decyl 4-hydroxybenzoate
Overview
Description
Decyl 4-hydroxybenzoate, also known as Decyl Paraben, is a synthetic compound primarily used as a preservative in personal care products, food, and pharmaceuticals. It has a molecular formula of C17H26O3 and an average mass of 278.387 Da .
Synthesis Analysis
A study has shown that 4-hydroxybenzoate can be produced from glucose, xylose, or glycerol by metabolically engineered Pseudomonas taiwanensis VLB120 . The genes encoding a 4-hydroxybenzoate production pathway were integrated into the host genome, and the flux toward the central precursor tyrosine was enhanced by overexpressing genes encoding key enzymes of the shikimate pathway .
Molecular Structure Analysis
Decyl 4-hydroxybenzoate contains a total of 46 bonds, including 20 non-H bonds, 7 multiple bonds, 11 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
Decyl 4-hydroxybenzoate has a density of 1.0±0.1 g/cm3, a boiling point of 396.4±15.0 °C at 760 mmHg, and a flash point of 156.3±13.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its polar surface area is 47 Å2, and its molar volume is 274.3±3.0 cm3 .
Scientific Research Applications
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Bioremediation
- Field : Environmental Science
- Application : 4-Hydroxybenzoic acid (4-HBA) is an aromatic compound with high chemical stability, being extensively used in food, pharmaceutical and cosmetic industries and therefore widely distributed in various environments. Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .
- Method : Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source . In Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol .
- Results : Protocatechuate and catechol are funneled into the TCA cycle following either the β -ketoadipate or protocatechuate meta -cleavage branches .
-
Production of Value-Added Compounds
- Field : Industrial Biotechnology
- Application : 4-Hydroxybenzoic acid (4-HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
- Method : Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
- Results : This review summarizes the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .
-
Cosmetics and Pharmaceuticals
- Field : Cosmetology and Pharmaceutical Industry
- Application : 4-Hydroxybenzoic acid is widely used by the food, cosmetic and pharmaceutical industry in the production of preservatives, bactericides, dyes, etc .
- Method : It is primarily known as the basis for the preparation of its esters, known as parabens . These parabens are used as preservatives in cosmetics and some ophthalmic solutions .
- Results : The use of 4-Hydroxybenzoic acid in these industries has led to its wide distribution in various environments .
-
Chemical Production
- Field : Chemical Industry
- Application : 4-Hydroxybenzoic acid can be used as a reactant to synthesize various compounds .
- Method : It can be used to synthesize monoesters via esterification with sucrose, thermotropic liquid crystalline polymers, and 4-Hydroxybenzaldoxime via one-pot chemoenzymatic method .
- Results : The synthesized compounds have various applications in different industries .
-
Food Industry
- Field : Food Science
- Application : 4-Hydroxybenzoic acid can be found naturally in various foods such as coconut , green tea infusions , wine , vanilla , Macrotyloma uniflorum (horse gram) , carob and Phyllanthus acidus (Otaheite gooseberry) .
- Method : It is one of the main catechins metabolites found in humans after consumption of these foods .
- Results : The presence of 4-Hydroxybenzoic acid in these foods contributes to their nutritional and medicinal properties .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : 4-Hydroxybenzoic acid is widely used in organic synthesis .
- Method : It can be used to synthesize monoesters via esterification with sucrose, thermotropic liquid crystalline polymers, and 4-Hydroxybenzaldoxime via one-pot chemoenzymatic method .
- Results : The synthesized compounds have various applications in different industries .
Safety And Hazards
Future Directions
4-Hydroxybenzoic acid, a component of Decyl 4-hydroxybenzoate, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . The efficient conversion of bio-based substrates into 4-hydroxybenzoate by engineered P. taiwanensis strains brings the renewable production of aromatics one step closer .
properties
IUPAC Name |
decyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13,18H,2-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMXJVUYXPXLPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219971 | |
Record name | Benzoic acid, p-hydroxy-, decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl 4-hydroxybenzoate | |
CAS RN |
69679-30-7 | |
Record name | Decyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69679-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069679307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 69679-30-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, p-hydroxy-, decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECYL 4-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8Q769CYF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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